molecular formula C29H37N3O2 B8382850 1-Diphenylmethyl-4-(2-hydroxy-3-(2-(2-methoxyphenyl)ethylamino)propyl)-piperazine CAS No. 143759-61-9

1-Diphenylmethyl-4-(2-hydroxy-3-(2-(2-methoxyphenyl)ethylamino)propyl)-piperazine

Cat. No.: B8382850
CAS No.: 143759-61-9
M. Wt: 459.6 g/mol
InChI Key: SHWZMLDQBLRXLG-UHFFFAOYSA-N
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Description

1-Diphenylmethyl-4-(2-hydroxy-3-(2-(2-methoxyphenyl)ethylamino)propyl)-piperazine is a useful research compound. Its molecular formula is C29H37N3O2 and its molecular weight is 459.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

143759-61-9

Molecular Formula

C29H37N3O2

Molecular Weight

459.6 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-[2-(2-methoxyphenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C29H37N3O2/c1-34-28-15-9-8-10-24(28)16-17-30-22-27(33)23-31-18-20-32(21-19-31)29(25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-15,27,29-30,33H,16-23H2,1H3

InChI Key

SHWZMLDQBLRXLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.08 g (0.01 mol) of 1-(diphenylmethyl)-4-(2,3-epoxypropyl)piperazine and 2 g (0.01 mol) of 2-(2-methoxyphenyl)ethylamine were refluxed with heating together with 200 ml of DMF for 21 hours in the presence of a catalytic amount of an alkali such as potassium carbonate. DMF was distilled off under reduced pressure, and a residue was extracted with ethyl acetate. After washing with water and drying, the ethyl acetate was distilled off under reduced pressure to obtain 5.1 g of a crude subject compound of a viscous liquid. The obtained compound was refined by flush chromatography and fractional thin-layer chromatography with solvent mixtures of ethyl acetate--methanol and methylene chloride--methanol respectively to obtain 3.05 g of the subject compound in a viscous liquid state.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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